dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;(2S)-2-hydroxypropanoic acid
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Overview
Description
BMS 193885 is a potent and selective antagonist of the neuropeptide Y1 receptor. It is known for its high affinity and specificity, making it a valuable tool in scientific research. The compound has been studied for its potential effects on food intake and body weight regulation due to its ability to inhibit the neuropeptide Y1 receptor .
Mechanism of Action
Target of Action
BMS 193885 is a potent, selective, competitive, and brain penetrant antagonist for the Neuropeptide Y1 receptor (NPY Y1-R) . The NPY Y1 receptor is the most widely studied NPY receptor and is involved in a variety of physiological processes, including feeding, learning, memory, emotion, cardiovascular homeostasis, hormone secretion, and circadian rhythms .
Mode of Action
BMS 193885 competitively acts on the neuropeptide Y binding site of the NPY Y1 receptor . It has a Ki value of 3.3 nM for the neuropeptide Y1 receptor, indicating a high affinity for this receptor . It displays significant selectivity over other receptors such as α1, hY2, hY4, and hY5 .
Biochemical Pathways
These could include pathways related to feeding, learning, memory, emotion, cardiovascular homeostasis, hormone secretion, and circadian rhythms .
Pharmacokinetics
BMS 193885 has good systemic bioavailability and brain penetration .
Result of Action
BMS 193885 can reduce food intake and body weight through central Y1 inhibition . This suggests that it may have potential therapeutic applications in conditions related to food intake and body weight.
Biochemical Analysis
Biochemical Properties
BMS 193885 interacts with the neuropeptide Y1 receptor . It acts competitively on the neuropeptide Y binding site . This interaction plays a significant role in biochemical reactions, particularly those related to food intake and body weight regulation .
Cellular Effects
BMS 193885 has a profound effect on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it can reduce food intake and body weight through central Y1 inhibition .
Molecular Mechanism
The molecular mechanism of BMS 193885 involves its action as a potent, selective, and brain-penetrant neuropeptide Y1 receptor antagonist . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of BMS 193885 change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of BMS 193885 vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS 193885 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyridine ring and the subsequent functionalization to introduce the desired substituents. The final product is obtained through a series of reactions, including condensation, cyclization, and esterification .
Industrial Production Methods
While specific industrial production methods for BMS 193885 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
BMS 193885 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving BMS 193885 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
BMS 193885 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the neuropeptide Y1 receptor and its role in various physiological processes.
Biology: Investigated for its effects on food intake and body weight regulation through central Y1 inhibition.
Medicine: Explored for potential therapeutic applications in conditions related to appetite and weight control.
Industry: Utilized in the development of new drugs targeting the neuropeptide Y1 receptor
Comparison with Similar Compounds
Similar Compounds
Comparison
BMS 193885 is unique in its high selectivity and potency as a neuropeptide Y1 receptor antagonist. Compared to similar compounds like nimodipine, nitrendipine, and nifedipine, BMS 193885 has a higher affinity for the neuropeptide Y1 receptor and greater brain penetration. This makes it particularly valuable for research focused on central nervous system effects .
Properties
IUPAC Name |
dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;(2S)-2-hydroxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N4O6.C3H6O3/c1-21-28(31(38)42-4)30(29(22(2)35-21)32(39)43-5)25-10-6-11-26(19-25)36-33(40)34-15-8-16-37-17-13-23(14-18-37)24-9-7-12-27(20-24)41-3;1-2(4)3(5)6/h6-7,9-12,19-20,23,30,35H,8,13-18H2,1-5H3,(H2,34,36,40);2,4H,1H3,(H,5,6)/t;2-/m.0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHJIPSVXAFCDI-WNQIDUERSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)NC(=O)NCCCN3CCC(CC3)C4=CC(=CC=C4)OC)C(=O)OC.CC(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)NC(=O)NCCCN3CCC(CC3)C4=CC(=CC=C4)OC)C(=O)OC.C[C@@H](C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48N4O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does BMS-193885 interact with its target and what are the downstream effects?
A1: BMS-193885 acts as a competitive antagonist at the neuropeptide Y Y1 receptor (Y1R). [, , ] This means it binds to the receptor, preventing the endogenous ligand, neuropeptide Y (NPY), from binding and exerting its effects. NPY is involved in various physiological processes, including the regulation of feeding behavior, anxiety, stress response, and blood pressure. [, ] By blocking Y1R, BMS-193885 disrupts these NPY-mediated effects.
Q2: What is known about the structural characteristics of BMS-193885?
A2: While the exact molecular formula and weight of BMS-193885 are not explicitly mentioned in the provided research papers, detailed structural information, including binding modes to the Y1 receptor, can be found in the study "Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor". [] This research likely provides insights into the spectroscopic data and other structural features of the compound.
Q3: What evidence suggests that BMS-193885 could be a potential therapeutic target for obesity and binge eating?
A3: Research shows that BMS-193885 reduces food intake in animal models of obesity. [] Interestingly, this effect is not linked to increased anxiety or depression, which are common side effects of other appetite suppressants. [] Furthermore, in rats exhibiting binge-eating-like behavior induced by social isolation, BMS-193885 effectively decreased food consumption and attenuated binge-eating episodes. [] These findings suggest that targeting Y1R with BMS-193885 could be a potential strategy for managing obesity and eating disorders.
Q4: Are there any insights into the potential role of BMS-193885 in pain and itch modulation?
A4: Although not the primary focus of the provided research, one study revealed that BMS-193885 did not interfere with the spinal inhibition of itch mediated by VGLUT3-lineage sensory neurons. [] This suggests that Y1R might not be a key player in this specific pathway of touch-evoked itch relief.
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